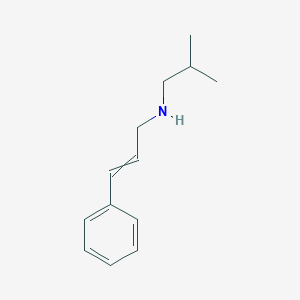

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-

描述

BenchChem offers high-quality 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-methyl-N-(3-phenylprop-2-enyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12,14H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBUEBBTUPUBQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405887 |

Source

|

| Record name | 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144608-94-6 |

Source

|

| Record name | 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

A Note on CAS 144608-94-6: A thorough search of public chemical databases and scientific literature did not yield definitive information for the compound associated with CAS number 144608-94-6. This suggests the number may be incorrect, unassigned, or refers to a compound not in the public domain. This guide will instead focus on the closely related and well-documented compound, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (CAS 54647-09-5) , a key reagent in modern chemical biology and drug development.

Introduction: The Versatility of an N-Substituted Maleimide

1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a highly functionalized organic compound belonging to the N-substituted maleimide class. The core of its utility lies in the maleimide group, a five-membered ring containing an electrophilic carbon-carbon double bond. This feature makes it exceptionally reactive towards nucleophiles, most notably thiol (sulfhydryl) groups found in cysteine residues of proteins. This specific and efficient reactivity forms the basis of the thiol-Michael addition reaction, a cornerstone of "click chemistry" used extensively in bioconjugation.[1][2]

The presence of the 4-(trifluoromethyl)phenyl substituent significantly influences the molecule's electronic properties and stability. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can enhance the reactivity of the maleimide double bond and modulate the physicochemical properties of the resulting conjugates.[3] This guide provides a comprehensive analysis of the structure, properties, synthesis, and core reactivity of this compound, with a focus on its practical applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are critical for its application in any experimental setting.

2.1 Chemical Structure and Identifiers

-

IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

-

Common Synonyms: N-(4-(Trifluoromethyl)phenyl)maleimide, N-(p-trifluoromethylphenyl)maleimide

-

CAS Number: 54647-09-5[4]

-

Molecular Formula: C₁₁H₆F₃NO₂

-

SMILES: O=C1C=CC(=O)N1C2=CC=C(C=C2)C(F)(F)F

2.2 Physicochemical Data Summary

The properties of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione are summarized below. These parameters are essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 241.17 g/mol | (Calculated) |

| Appearance | White to yellow or green powder/crystal | [5] |

| Melting Point | 154.0 to 158.0 °C | [5] |

| Boiling Point | ~316 °C (Predicted) | [6] |

| Purity | ≥98.0% (by GC) | [5] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and acetone. Poor solubility in semi-aqueous media. | [7] |

| Storage | Room temperature, sealed, in a dry environment. | [8] |

Synthesis and Characterization

N-aryl maleimides are typically synthesized via a robust, two-step procedure involving the condensation of an aniline derivative with maleic anhydride, followed by cyclodehydration.[9]

3.1 General Synthesis Protocol

This protocol outlines the synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione from 4-(trifluoromethyl)aniline and maleic anhydride.

Step 1: Formation of the Maleamic Acid Intermediate

-

In a round-bottom flask, dissolve maleic anhydride (1.0 eq.) in a suitable solvent, such as glacial acetic acid or acetone.

-

Slowly add a solution of 4-(trifluoromethyl)aniline (1.0 eq.) to the maleic anhydride solution while stirring at room temperature.

-

Continue stirring the mixture for 1-2 hours. The intermediate, N-(4-(trifluoromethyl)phenyl)maleamic acid, will often precipitate from the solution.

-

Collect the precipitate by filtration and wash with a cold solvent to remove unreacted starting materials.

-

Dry the intermediate product under a vacuum.

Step 2: Cyclodehydration to Form the Maleimide

-

Suspend the dried maleamic acid intermediate in acetic anhydride.

-

Add a catalytic amount of a dehydrating agent or catalyst, such as sodium acetate.[9]

-

Heat the mixture with stirring (e.g., at 80-100 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product and quench the excess acetic anhydride.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione.

3.2 Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.[10][11]

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the trifluoromethylphenyl ring and a singlet for the two equivalent vinyl protons of the maleimide ring (typically around 7.0 ppm).

-

¹³C NMR: Resonances for the carbonyl carbons of the imide will be visible (around 170 ppm), along with signals for the aromatic and vinyl carbons. The carbon of the CF₃ group will also be present.

-

IR Spectroscopy: Key absorption bands include strong C=O stretching from the imide group (around 1700-1780 cm⁻¹) and C-F stretching bands.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 241) will be observed.

Core Reactivity: The Thiol-Michael Addition

The primary utility of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in drug development stems from the highly selective and efficient reaction of its maleimide group with thiols. This reaction, a Michael-type addition, is a cornerstone of bioconjugation.[12]

4.1 Reaction Mechanism

The reaction proceeds via the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbons of the maleimide double bond. This forms a stable thioether bond. The reaction is considered a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions.[2]

4.2 Critical Reaction Parameters

-

pH: The reaction rate is highly pH-dependent. The optimal range is pH 6.5-7.5 .[1] In this window, a sufficient concentration of the nucleophilic thiolate anion exists to drive the reaction forward efficiently, while minimizing side reactions.

-

Side Reactions:

-

Hydrolysis: At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[7][9]

-

Reaction with Amines: While the reaction with thiols is approximately 1,000 times faster at pH 7, the reaction with primary amines (e.g., lysine residues) can become competitive at pH > 7.5.[1]

-

Thioether Exchange: The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, leading to the potential for thiol exchange, particularly in environments with high concentrations of other thiols (like glutathione in vivo). N-aryl substitution, as in this compound, has been shown to increase the rate of stabilizing ring hydrolysis after conjugation, which can minimize this exchange.[7][13]

-

4.3 Mechanistic Workflow

The following diagram illustrates the core mechanism of the thiol-maleimide conjugation.

Caption: Mechanism of the Thiol-Michael addition reaction.

Applications in Drug Development and Research

The unique reactivity profile of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione makes it a valuable tool in several advanced scientific fields.

5.1 Bioconjugation and Antibody-Drug Conjugates (ADCs)

The primary application is the site-specific covalent attachment of molecules to proteins and peptides.[] This is particularly crucial in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The maleimide moiety serves as a highly efficient linker to attach the drug payload to cysteine residues on the antibody.[13][15] The stability of the resulting conjugate is paramount, and N-aryl maleimides are investigated for their ability to form more stable attachments compared to N-alkyl maleimides.[7]

Caption: Experimental workflow for creating an Antibody-Drug Conjugate (ADC).

5.2 Fluorescent and Radio-Labeling

By functionalizing a fluorescent dye or a radiolabeling prosthetic group with a maleimide, researchers can selectively tag proteins for imaging studies or PET scans. The trifluoromethyl group can also be useful in ¹⁹F-MRI applications.[7][16]

5.3 Polymer and Materials Science

N-substituted maleimides are used as monomers in the synthesis of high-performance polymers (polyimides) known for their excellent thermal stability. The specific properties of the N-aryl substituent can be used to tune the final properties of the polymer.[17]

Conclusion

1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a pivotal reagent for professionals in drug development and chemical biology. Its value is anchored in the predictable, efficient, and highly selective thiol-Michael addition reaction, which enables the precise construction of complex bioconjugates. The trifluoromethylphenyl group provides unique electronic properties that can enhance reactivity and are useful for specific analytical applications. A thorough understanding of its physicochemical properties, synthesis, and reactivity, including potential side reactions, is essential for leveraging this compound to its full potential in creating next-generation therapeutics, diagnostics, and advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Ningbo Inno Pharmchem. Retrieved from [Link]

-

Królikowska, M., et al. (2011). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Central European Journal of Chemistry. Retrieved from [Link]

-

Phan, H. T., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. Retrieved from [Link]

-

Nino-Ramirez, J., et al. (2022). Michael thiol-maleimide addition reaction, rearrangements and products formed. Molecules. Retrieved from [Link]

-

Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. Retrieved from [Link]

-

Oyarzún, D. A., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. International Journal of Molecular Sciences. Retrieved from [Link]

-

Wang, S., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Frontiers in Immunology. Retrieved from [Link]

-

van Geel, R., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Bioconjugate Chemistry. Retrieved from [Link]

-

Phan, H. T., et al. (2024). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Open Publications of UTS Scholars. Retrieved from [Link]

-

Tsvetkov, V. B., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrrole-2,5-dione. MySkinRecipes. Retrieved from [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrrole-2,5-dione. MilliporeSigma. Retrieved from [Link]

-

MDPI. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. MDPI. Retrieved from [Link]

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products. Retrieved from [Link]

-

NextSDS. (n.d.). 1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-PYRROLE-2,5-DIONE. NextSDS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 2,5-bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole (AAPP) AIEgens: tunable RIR and TICT characteristic. The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Knowledge Center Archive - Bachem [bachem.com]

- 3. kinampark.com [kinampark.com]

- 4. nextsds.com [nextsds.com]

- 5. vwr.com [vwr.com]

- 6. 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrrole-2,5-dione [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrrole-2,5-dione | 68255-58-3 [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

- 10. cibtech.org [cibtech.org]

- 11. acgpubs.org [acgpubs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creativepegworks.com [creativepegworks.com]

- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OPUS at UTS: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 17. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

NMR and IR spectroscopic data for 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-

An In-Depth Technical Guide to the Spectroscopic Characterization of (2E)-N-(2-methylpropyl)-3-phenyl-2-propen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-N-(2-methylpropyl)-3-phenyl-2-propen-1-amine, a derivative of cinnamaldehyde, belongs to the class of allylic amines. These compounds are significant in organic synthesis and are recognized as important pharmacophores due to their presence in numerous biologically active molecules.[1] The precise structural elucidation of such molecules is paramount for understanding their reactivity, and for ensuring their identity and purity in applications such as drug development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular framework and the functional groups present.

Molecular Structure and Spectroscopic Analysis Workflow

The key to interpreting the spectra of (2E)-N-(2-methylpropyl)-3-phenyl-2-propen-1-amine lies in breaking down the molecule into its constituent fragments: the phenyl group , the trans-propenyl backbone , and the N-(2-methylpropyl) group (also known as the N-isobutyl group). Each of these fragments will give rise to characteristic signals in the NMR and IR spectra.

Caption: Molecular structure and general workflow for spectroscopic analysis.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-7, H-11 | 7.20 - 7.40 | Multiplet | - | 5H | Phenyl group |

| H-2 | ~6.55 | Doublet | J = 15.8 Hz | 1H | Vinylic proton |

| H-3 | ~6.25 | Doublet of Triplets | J = 15.8, 6.5 Hz | 1H | Vinylic proton |

| H-4 | ~3.40 | Doublet | J = 6.5 Hz | 2H | Allylic CH₂ |

| H-5 | ~2.50 | Doublet | J = 6.8 Hz | 2H | N-CH₂ |

| H-6 | ~1.85 | Multiplet | J = 6.8 Hz | 1H | Isobutyl CH |

| NH | ~1.50 | Broad Singlet | - | 1H | Amine N-H |

| H-8 | ~0.95 | Doublet | J = 6.7 Hz | 6H | Isobutyl CH₃ |

Interpretation and Rationale:

-

Phenyl Protons (H-7, H-11): These protons on the aromatic ring will appear as a complex multiplet in the downfield region (7.20-7.40 ppm) due to their varied electronic environments.[3]

-

Vinylic Protons (H-2, H-3): The trans-configuration of the double bond is confirmed by the large coupling constant (J ≈ 15.8 Hz) between H-2 and H-3.[4] H-2 is a clean doublet, while H-3 is further split by the adjacent allylic protons (H-4), resulting in a doublet of triplets.

-

Allylic Protons (H-4): These protons are adjacent to the double bond and the nitrogen atom, placing their signal around 3.40 ppm. They will appear as a doublet due to coupling with H-3.

-

N-CH₂ Protons (H-5): The methylene group attached to the nitrogen will be a doublet around 2.50 ppm, split by the adjacent methine proton (H-6).

-

Isobutyl CH Proton (H-6): This single proton will be a multiplet due to coupling with both the N-CH₂ protons (H-5) and the two methyl groups (H-8).

-

Amine Proton (NH): The N-H proton typically appears as a broad singlet that can exchange with D₂O.[5] Its chemical shift can vary depending on concentration and solvent.

-

Isobutyl CH₃ Protons (H-8): The two methyl groups of the isobutyl fragment are equivalent and will appear as a doublet around 0.95 ppm, split by the methine proton (H-6).

Caption: Key proton couplings for (2E)-N-(2-methylpropyl)-3-phenyl-2-propen-1-amine.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted δ (ppm) | Assignment |

| C-6 | ~137.0 | Phenyl C (quaternary) |

| C-3 | ~132.5 | Vinylic CH |

| C-2 | ~129.0 | Vinylic CH |

| C-7, C-11 | ~128.5 | Phenyl CH |

| C-8, C-10 | ~127.5 | Phenyl CH |

| C-9 | ~126.0 | Phenyl CH |

| C-5 | ~55.0 | N-CH₂ |

| C-4 | ~52.0 | Allylic CH₂ |

| C-6 | ~28.5 | Isobutyl CH |

| C-8 | ~20.5 | Isobutyl CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The phenyl carbons will resonate in the 126-137 ppm range. The quaternary carbon (C-6) will be the most downfield.

-

Vinylic Carbons: The carbons of the double bond (C-2 and C-3) will appear in the 129-133 ppm region.

-

Aliphatic Carbons: The carbons attached to the nitrogen atom (C-4 and C-5) are deshielded and appear around 52-55 ppm.[5] The remaining isobutyl carbons (C-6 and C-8) will be found in the upfield region (20-30 ppm).

Predicted IR Spectrum

The IR spectrum is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3310 | Weak-Medium | N-H stretch (secondary amine)[6] |

| ~3080 - 3010 | Medium | Aromatic & Vinylic C-H stretch |

| ~2960 - 2850 | Strong | Aliphatic C-H stretch |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600, 1495 | Medium | C=C stretch (aromatic) |

| ~970 | Strong | =C-H bend (trans-alkene) |

| ~1250 - 1020 | Medium | C-N stretch (aliphatic amine)[6] |

| ~750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation and Rationale:

-

N-H Stretch: A secondary amine will show a single, relatively weak absorption in the 3350-3310 cm⁻¹ region.[5][6]

-

C-H Stretches: Absorptions above 3000 cm⁻¹ indicate C-H bonds where the carbon is sp² hybridized (aromatic and vinylic).[7] Absorptions below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic).

-

C=C Stretches: The alkene C=C stretch is expected around 1640 cm⁻¹. The aromatic ring will show characteristic absorptions around 1600 and 1495 cm⁻¹.

-

Trans-Alkene Bend: A strong band around 970 cm⁻¹ is highly diagnostic for a trans-disubstituted alkene.

-

C-N Stretch: The C-N stretch for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ range.[6]

-

Aromatic Bends: Strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range are characteristic of a monosubstituted benzene ring.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing power and the convenient chemical shift of its residual peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[8]

-

Cap the NMR tube securely.

-

-

Instrumentation and Data Acquisition (400 or 500 MHz Spectrometer):

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm).[8]

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak (CDCl₃: δ 77.16 ppm).[8]

-

-

Protocol 2: IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount of the solid on the crystal and use the pressure clamp to ensure good contact.

-

Acquire the sample spectrum.

-

-

Data Acquisition (FT-IR Spectrometer):

-

Set the spectral range to 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive toolkit for the structural verification of (2E)-N-(2-methylpropyl)-3-phenyl-2-propen-1-amine. The predicted data and interpretations in this guide offer a solid foundation for researchers working with this compound. Key diagnostic features include the large coupling constant of the trans-vinylic protons in the ¹H NMR spectrum, the characteristic chemical shifts of the amine-adjacent carbons in the ¹³C NMR spectrum, and the N-H stretch and trans-alkene bending vibrations in the IR spectrum. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for robust structural elucidation.

References

- Liptaj, T., Remko, M., & Polčin, J. (1980). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin.

-

Flores-Valle, A., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. Available from: [Link]

-

SpectraBase. (n.d.). N-allyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine. John Wiley & Sons, Inc. Retrieved from [Link]

-

D’hooghe, M., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Molecules, 22(7), 1083. Available from: [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available from: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Allyl-N-methyl-1-phenylhept-2-yn-1-amine. John Wiley & Sons, Inc. Retrieved from [Link]

-

Panchangam, M. K., et al. (2012). (2E)-N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2842. Available from: [Link]

-

SpectraBase. (n.d.). 2-Methyl-N-[(E)-3-phenylprop-2-enyl]-2-propanamine. John Wiley & Sons, Inc. Retrieved from [Link]

-

OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). 2 H-NMR spectrum of pure cinnamaldehyde obtained on a 500 MHz spectrometer. Retrieved from [Link]

-

Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST WebBook. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Center for Biotechnology Information. (n.d.). N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. PubChem. Retrieved from [Link]

Sources

- 1. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-Cinnamaldehyde(14371-10-9) 1H NMR spectrum [chemicalbook.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Pharmacokinetic Profiling of (2E)-N-isobutyl-3-phenylprop-2-en-1-amine Derivatives: A Comprehensive Technical Guide

Executive Summary

The rational design of neuroactive and anti-inflammatory therapeutics frequently leverages privileged scaffolds derived from natural products. The (2E)-N-isobutyl-3-phenylprop-2-en-1-amine architecture—a synthetic hybrid combining a cinnamylamine core with an N-isobutyl moiety—mirrors the structural properties of bioactive natural alkamides such as spilanthol and guineensine. These structural features drive excellent transmucosal permeability and targeted endocannabinoid/TRP channel modulation[1][2]. However, the presence of an allylic double bond, an unsubstituted phenyl ring, and an aliphatic isobutyl chain renders this class of compounds highly susceptible to extensive first-pass metabolism.

As a Senior Application Scientist, the objective of this whitepaper is to establish a rigorous, self-validating framework for the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of (2E)-N-isobutyl-3-phenylprop-2-en-1-amine derivatives. This guide details the causality behind experimental choices, ensuring that bioanalytical workflows yield high-fidelity, regulatory-compliant data.

Physicochemical Rationale & ADME Predictability

The pharmacokinetic behavior of a molecule is fundamentally dictated by its physicochemical properties. For (2E)-N-isobutyl-3-phenylprop-2-en-1-amine derivatives, the lipophilic nature of the isobutyl group combined with the conjugated phenylpropene system ensures high membrane permeability. However, this high lipophilicity (LogP ~3.0) also increases the likelihood of high plasma protein binding and rapid hepatic clearance.

Table 1: Predicted Physicochemical & In Vitro ADME Properties

| Parameter | Typical Value / Range | Pharmacokinetic Implication & Causality |

| Molecular Weight | ~189.29 g/mol | Highly favorable for oral absorption; easily complies with Lipinski’s Rule of 5. |

| LogP (Lipophilicity) | 2.8 – 3.2 | Promotes passive transcellular diffusion but increases non-specific tissue binding. |

| Caco-2 Permeability ( Papp ) | > 15×10−6 cm/s | Suggests near-complete intestinal absorption without significant efflux liability. |

| Plasma Protein Binding | 80% – 90% | Moderate free fraction ( fu ) available for target engagement; dictates volume of distribution. |

| HLM Intrinsic Clearance | > 40 µL/min/mg | Indicates high susceptibility to CYP450-mediated first-pass metabolism. |

In Vivo Pharmacokinetic Profiling Workflow

To accurately determine absolute bioavailability ( F ), systemic clearance ( CL ), and volume of distribution ( Vss ), a dual-route (Intravenous and Per Os) pharmacokinetic study in rodent models is required.

Figure 1: End-to-end in vivo pharmacokinetic profiling workflow for alkamide derivatives.

Protocol 1: FDA-Aligned LC-MS/MS Bioanalysis for Plasma Samples

Bioanalytical quantification must adhere strictly to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[3]. Because the secondary amine group is readily protonated, Electrospray Ionization in positive mode (ESI+) is the optimal detection strategy.

-

Self-Validation Mechanism: The assay utilizes a Stable Isotope-Labeled (SIL) Internal Standard (e.g., d9 -N-isobutylcinnamylamine) to mathematically correct for extraction recovery variations and ESI matrix suppression. Furthermore, Dilution Quality Control (DQC) samples are integrated into the run to validate dilution integrity for early time-point IV samples that exceed the Upper Limit of Quantification (ULOQ)[4].

Step-by-Step Methodology:

-

Sample Aliquoting: Thaw rodent plasma samples on wet ice. Transfer 50 µL of plasma into a 96-well extraction plate.

-

Protein Precipitation: Add 150 µL of extraction solvent (Acetonitrile:Methanol, 80:20 v/v) spiked with 50 ng/mL of the SIL-internal standard. Causality: ACN effectively denatures plasma proteins while the moderate lipophilicity of the analyte ensures it remains highly soluble in the organic crash solvent.

-

Mixing & Separation: Vortex the plate vigorously for 5 minutes. Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the protein matrix.

-

Supernatant Transfer: Transfer 100 µL of the clear supernatant into a clean 96-well autosampler plate and dilute with 100 µL of HPLC-grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing chromatographic peak distortion (solvent effect) upon injection.

-

Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reversed-phase column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions (e.g., m/z 190.1 → m/z 117.1, representing the cleavage of the cinnamyl tropylium ion).

Table 2: Typical In Vivo PK Parameters (Rat Model, 10 mg/kg PO, 2 mg/kg IV)

| PK Parameter | Symbol | Typical Value | Pharmacological Interpretation |

| Maximum Concentration | Cmax | 450 - 600 ng/mL | Rapid absorption peak within 1-2 hours due to high permeability. |

| Area Under the Curve | AUC0−∞ | 1200 - 1800 ng·h/mL | Represents total systemic exposure; limited by hepatic extraction. |

| Half-life | t1/2 | 2.0 - 3.5 h | Indicates a moderate elimination rate, potentially requiring BID dosing. |

| Volume of Distribution | Vss | 3.5 - 5.0 L/kg | Extensive tissue distribution beyond the central plasma compartment. |

| Absolute Bioavailability | F | 30% - 45% | Constrained primarily by extensive first-pass hepatic metabolism. |

Biotransformation & Metabolite Identification (MetID)

Understanding the metabolic fate of (2E)-N-isobutyl-3-phenylprop-2-en-1-amine is critical for predicting drug-drug interactions and identifying potentially active or reactive metabolites. Following oral administration, derivatives containing the cinnamyl architecture are extensively metabolized in the liver, often undergoing Phase II glucuronidation prior to renal excretion[5].

Protocol 2: Self-Validating Microsomal Stability Assay (HLM/RLM)

-

Self-Validation Mechanism: The assay runs concurrently with a positive control (e.g., Verapamil) to confirm microsomal enzymatic viability, and a negative control (minus-NADPH) to differentiate true CYP450-mediated metabolism from chemical instability or non-specific binding to the plasticware.

Step-by-Step Methodology:

-

Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration) in a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the cofactor NADPH (1 mM final concentration).

-

Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

-

Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).

Metabolic Pathways

The primary sites of metabolism for this scaffold include the N-isobutyl aliphatic chain and the allylic double bond.

Figure 2: Predicted CYP450 Phase I and UGT Phase II metabolic biotransformation pathways.

Aliphatic hydroxylation of the isobutyl group (predominantly mediated by CYP3A4) yields a hydroxylated intermediate that is rapidly captured by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form highly water-soluble glucuronide conjugates[5]. Alternatively, oxidation of the alkene can lead to transient epoxides which are subsequently hydrolyzed to diols by epoxide hydrolase (EH).

References

-

Paulino, M., et al. "Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans." PubMed. URL: [Link]

-

Ji, B., et al. "Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis." PubMed Central (PMC). URL: [Link]

-

Boonen, J., et al. "LC-MS profiling of N-alkylamides in Spilanthes acmella extract and the transmucosal behaviour of its main bio-active spilanthol." PubMed. URL: [Link]

-

Reynoso-Moreno, I., et al. "Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice." PubMed. URL: [Link]

Sources

- 1. LC-MS profiling of N-alkylamides in Spilanthes acmella extract and the transmucosal behaviour of its main bio-active spilanthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- in allylamine research

An In-depth Technical Guide on the Biological Activity of 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- in Allylamine Research

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-, commonly known as Butenafine. While structurally classified as a benzylamine, its mechanism of action is functionally analogous to the allylamine class of antifungals, positioning it as a key compound in allylamine-related research. This document delves into its core mechanism as a potent inhibitor of squalene epoxidase, detailing the resultant disruption of the fungal ergosterol biosynthesis pathway. We present its broad-spectrum in vitro activity, supported by quantitative data, and provide detailed, field-proven protocols for assessing its antifungal efficacy. Furthermore, this guide explores its unique anti-inflammatory properties and the structure-activity relationships that define its potency. This content is designed for researchers, scientists, and drug development professionals engaged in the field of antifungal discovery and development.

Introduction: A Potent Benzylamine with an Allylamine-like Profile

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-, or Butenafine, is a synthetic benzylamine derivative developed as a topical antifungal agent.[1] Despite its classification, its mode of action is mechanistically similar to the allylamine class of drugs, such as terbinafine.[2] This shared mechanism involves the targeted inhibition of a key enzyme in the fungal cell membrane synthesis pathway. Butenafine is distinguished by its potent fungicidal activity, particularly against dermatophytes, the fungi responsible for common superficial infections like tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[3][4][5] Its efficacy is further enhanced by its ability to achieve high concentrations and a long retention time within the skin.[6] This guide will elucidate the biochemical and cellular activities that underpin its clinical effectiveness.

Core Mechanism of Action: Targeted Disruption of Ergosterol Biosynthesis

The primary antifungal activity of butenafine is achieved through the potent and selective inhibition of squalene epoxidase (also known as squalene monooxygenase), a critical enzyme in the fungal ergosterol biosynthesis pathway.[7][8] This mechanism is a cornerstone of the allylamine and benzylamine antifungal classes.[9]

The Dual Fungicidal Effect:

Inhibition of squalene epoxidase by butenafine has two major downstream consequences that contribute to its fungicidal effect:

-

Ergosterol Depletion: The enzyme's blockage prevents the conversion of squalene to 2,3-oxidosqualene, a necessary precursor for lanosterol and, ultimately, ergosterol.[10][8][11] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and proper function.[9][7] Its depletion leads to increased membrane permeability and disruption of cellular organization.[9][3]

-

Toxic Squalene Accumulation: The enzymatic block causes the upstream substrate, squalene, to accumulate to toxic levels within the fungal cell.[3][7][8] High concentrations of intracellular squalene are directly cytotoxic, interfering with membrane function and cell wall synthesis, ultimately contributing to cell death.[9]

This dual action of ergosterol depletion and squalene accumulation makes butenafine a potent fungicidal agent, rather than merely fungistatic.[3] The high selectivity for the fungal squalene epoxidase over its mammalian counterpart ensures minimal impact on human cholesterol synthesis, contributing to a favorable safety profile for topical application.[12][13]

Caption: Inhibition of Squalene Epoxidase by Butenafine.

In Vitro Antifungal Spectrum

Butenafine demonstrates a broad spectrum of activity in vitro, with exceptional potency against the dermatophytes.[14] It is also active against certain yeasts and molds.[5][15] Its fungicidal activity is most pronounced against dermatophytes, while it may be fungistatic against other fungi depending on the concentration and species.[10]

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Trichophyton rubrum | 0.0015 - 128 | 32 | 64 |

| Trichophyton mentagrophytes | 0.0015 - 0.05 | - | - |

| Microsporum canis | 0.012 - 0.05 | - | - |

| Aspergillus spp. | 0.025 - 0.78 | - | - |

| Candida albicans | 3.13 - >100 | - | - |

| Cryptococcus neoformans | 0.78 - 1.56 | - | - |

| Data compiled from literature. Specific values may vary based on strain and testing methodology.[14][16] |

Experimental Protocols for Assessing Biological Activity

To ensure reproducible and accurate assessment of butenafine's biological activity, standardized methodologies are critical. The following protocols are based on established standards and published research.

Protocol: Broth Microdilution for MIC Determination

This method, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.[16]

Causality Behind Experimental Choices:

-

Medium: RPMI-1640 with MOPS buffer is used because it is a chemically defined medium that supports the growth of most clinically relevant fungi and the MOPS buffer maintains a stable physiological pH, which is crucial for consistent antifungal activity.

-

Inoculum: A standardized conidial suspension is essential. Too high a density can lead to falsely elevated MICs, while too low a density can make growth difficult to assess.

-

Solvent: Butenafine hydrochloride is poorly soluble in water, necessitating the use of a solvent like DMSO for the stock solution. The final concentration of DMSO must be kept low (<1%) to avoid inhibiting fungal growth.

Step-by-Step Methodology:

-

Preparation of Butenafine Stock Solution:

-

Accurately weigh butenafine hydrochloride powder.

-

Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). Vortex thoroughly to ensure complete dissolution.

-

-

Preparation of Fungal Inoculum:

-

Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-35°C until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80.

-

Adjust the conidial suspension spectrophotometrically to a concentration of 0.5 x 10⁴ to 5 x 10⁴ CFU/mL. Verify the concentration using a hemocytometer.

-

-

Preparation of Microtiter Plates:

-

Perform serial twofold dilutions of the butenafine stock solution in RPMI-1640 medium directly in a 96-well flat-bottom microtiter plate. Typical final concentrations range from 0.03 to 16 µg/mL.[16]

-

The volume of diluted drug in each well should be 100 µL.

-

Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control). The final volume in each test well will be 200 µL.

-

Seal the plates and incubate at 28-35°C for 4 to 7 days, or until sufficient growth is observed in the growth control well.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of butenafine that causes complete inhibition of visible growth as compared to the drug-free growth control.

-

Caption: Workflow for Broth Microdilution MIC Assay.

Structure-Activity Relationships (SAR) in Allylamine Research

While butenafine is a benzylamine, its development and SAR are deeply intertwined with allylamine research.[17] Studies have shown that the N-p-tert-butylbenzyl group is critical for its high antifungal activity.[18] The synthesis of various analogues has helped to elucidate the structural requirements for potent squalene epoxidase inhibition.[14][17] This research highlights a key principle in medicinal chemistry: a specific pharmacophore responsible for biological activity (in this case, the tertiary amine that interacts with squalene epoxidase) can be incorporated into different structural backbones (allylamine vs. benzylamine) to modulate properties like potency, tissue retention, and spectrum of activity.

Ancillary Biological Activity: Anti-Inflammatory Properties

A clinically significant feature of butenafine is its intrinsic anti-inflammatory activity.[3] Fungal skin infections are often accompanied by inflammation, causing symptoms like itching, erythema, and burning.[19] Butenafine's ability to mitigate this inflammation provides symptomatic relief in addition to its fungicidal action. This dual activity is a desirable property, as it can reduce the need for co-administration of topical corticosteroids, which carry a risk of side effects.[3]

Conclusion and Future Directions

Butenafine (2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-) is a highly effective antifungal agent whose biological activity is centered on the inhibition of squalene epoxidase. This mechanism, shared with the allylamine class, leads to a potent, fungicidal effect against a wide range of pathogenic fungi, especially dermatophytes. Its favorable pharmacokinetic properties in the skin and its additional anti-inflammatory effects make it a valuable therapeutic agent.

Future research in this area should focus on several key aspects:

-

Overcoming Resistance: As with all antimicrobials, the emergence of resistance is a concern. Research into mechanisms of resistance to squalene epoxidase inhibitors in dermatophytes is crucial for maintaining their long-term efficacy.[20]

-

Novel Formulations: The development of advanced drug delivery systems, such as solid lipid nanoparticles, may enhance skin penetration and retention, potentially allowing for lower doses or less frequent application.[6][21]

-

Expanded Spectrum: Further investigation into the activity of butenafine and novel analogues against emerging and less common fungal pathogens could broaden its clinical utility.

By continuing to explore the fundamental biological activity and potential applications of butenafine and related compounds, the scientific community can further enhance the arsenal of treatments available for superficial and potentially systemic mycoses.

References

-

Butenafine - Wikipedia. [Link]

-

Butenafine | Drug Lookup | Pediatric Care Online. [Link]

-

Butenafine – Knowledge and References - Taylor & Francis. [Link]

-

What is Butenafine Hydrochloride used for? - Patsnap Synapse. [Link]

-

BUTENAFINE HYDROCHLORIDE - Inxight Drugs. [Link]

-

What is the mechanism of Butenafine Hydrochloride? - Patsnap Synapse. [Link]

-

What are SQLE inhibitors and how do they work? - Patsnap Synapse. [Link]

-

Document Information Page - accessdata.fda.gov. [Link]

-

Butenafine Hydrochloride | MedEx. [Link]

-

Two mechanisms of butenafine action in Candida albicans - PubMed. [Link]

-

Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC. [Link]

-

Allylamines Antifungal Drug Research Service - Creative Biolabs. [Link]

-

Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed. [Link]

-

An in vitro release test method with Immersion Cells for evaluation of drug release performance of butenafine hydrochloride cream - PubMed. [Link]

-

Targeting squalene epoxidase in the treatment of metabolic-related diseases: current research and future directions - PeerJ. [Link]

-

Pharmacology of the allylamines - PubMed. [Link]

-

Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing - PLOS. [Link]

-

[Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine ... - PubMed. [Link]

-

Efficacy and safety of butenafine in superficial dermatophytoses (tinea pedis, tinea cruris, tinea corporis) - PubMed. [Link]

-

Butenafine: An Update of Its Use in Superficial Mycoses - Skin Therapy Letter. [Link]

-

Experimental and Conformational Analyses of Interactions between Butenafine and Lipids. [Link]

-

Comparison of Superficial Mycosis Treatment using Butenafine and Bifonazole nitrate Clinical Efficacy - PMC. [Link]

-

(PDF) Comparison of Efficacy and Safety of Topical 1% Butenafine and Topical 1% Ciclopirox Olamine in the Treatment of Tinea Pedis and Evaluation of the Effects on the Quality of Life of These Treatmens: A Randomized Single-Blind Trial - ResearchGate. [Link]

-

Use of an in vitro human skin permeation assay to assess bioequivalence of two topical cream formulations containing butenafine hydrochloride (1%, w/w) - PubMed. [Link]

-

Formulation and Evaluation of Butenafine Hydrochloride-Incorporated Solid Lipid Nanoparticles as Novel Excipients for the Treatment of Superficial Fungal Infections - ResearchGate. [Link]_for_the_Treatment_of_Superficial_Fungal_Infections)

Sources

- 1. Efficacy and safety of butenafine in superficial dermatophytoses (tinea pedis, tinea cruris, tinea corporis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. skintherapyletter.com [skintherapyletter.com]

- 3. Butenafine - Wikipedia [en.wikipedia.org]

- 4. What is Butenafine Hydrochloride used for? [synapse.patsnap.com]

- 5. BUTENAFINE HYDROCHLORIDE [drugs.ncats.io]

- 6. Butenafine Hydrochloride: Antifungal Mechanism, SLN Formulation, Tinea Pedis Efficacy, and Skin Sample Assessment_Chemicalbook [m.chemicalbook.com]

- 7. What is the mechanism of Butenafine Hydrochloride? [synapse.patsnap.com]

- 8. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]

- 9. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. scbt.com [scbt.com]

- 12. Allylamines Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 13. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Butenafine Hydrochloride | বিউটেনাফাইন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Experimental and Conformational Analyses of Interactions between Butenafine and Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing | PLOS Pathogens [journals.plos.org]

- 21. researchgate.net [researchgate.net]

Application Note: Laboratory Synthesis of (2E)-N-isobutyl-3-phenylprop-2-en-1-amine via Highly Selective Reductive Amination

Target Compound: 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- (CAS: 144608-94-6) Synonyms: (E)-N-isobutyl-3-phenylprop-2-en-1-amine; N-isobutylcinnamylamine Application: Intermediate in drug development and structurally constrained peptidomimetic synthesis.

Scientific Rationale & Strategic Approach

The synthesis of secondary allylamines, such as (2E)-N-isobutyl-3-phenylprop-2-en-1-amine, presents a unique chemoselectivity challenge. Direct alkylation of primary amines with cinnamyl halides is notorious for over-alkylation, leading to complex mixtures of secondary and tertiary amines[1]. To circumvent this, reductive amination of trans-cinnamaldehyde with isobutylamine is the most robust pathway.

However, α,β-unsaturated aldehydes like cinnamaldehyde are prone to unwanted side reactions, including 1,4-conjugate reduction and dialkylation, when exposed to standard reducing agents[2]. To ensure absolute stereochemical retention of the (2E)-alkene and prevent over-alkylation, this protocol utilizes Sodium Triacetoxyborohydride (STAB; NaBH(OAc)₃) in a stepwise dehydrative condensation-reduction sequence. STAB is preferred over sodium cyanoborohydride (NaBH₃CN) due to its superior mildness, lack of toxic cyanide byproducts, and exceptional selectivity for imines over aldehydes and alkenes.

Because STAB is sensitive to water and incompatible with methanol, the reaction is conducted in an aprotic solvent (1,2-dichloroethane)[3].

Reaction Workflow & Mechanism

Reaction workflow for the reductive amination of trans-cinnamaldehyde with isobutylamine.

Quantitative Reagent Parameters

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. A slight excess of the primary amine is used to drive imine formation and suppress dialkylation[2].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| trans-Cinnamaldehyde | 132.16 | 1.00 | 1.32 g (1.26 mL) | Electrophile |

| Isobutylamine | 73.14 | 1.05 | 0.77 g (1.04 mL) | Nucleophile |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.40 | 2.97 g | Selective Reducing Agent |

| Anhydrous MgSO₄ | 120.37 | - | 2.00 g | Desiccant / Water Scavenger |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 30 mL | Aprotic Solvent |

Step-by-Step Laboratory Protocol

Phase 1: Imine Formation (Dehydrative Condensation)

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-cinnamaldehyde (1.26 mL, 10 mmol) in anhydrous 1,2-dichloroethane (20 mL) under an inert nitrogen atmosphere.

-

Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Add isobutylamine (1.04 mL, 10.5 mmol) dropwise over 5 minutes.

-

Dehydration: Add anhydrous MgSO₄ (2.0 g) to the reaction mixture. Remove the ice bath and allow the suspension to stir at room temperature (20–25 °C) for 2 hours.

-

Causality: Pre-forming the imine is critical. Cinnamaldehyde is highly reactive; direct one-pot exposure to STAB can result in competitive reduction of the aldehyde to cinnamyl alcohol or complex mixtures[2]. MgSO₄ scavenges the water byproduct, driving the equilibrium entirely toward the Schiff base intermediate[1].

Phase 2: Hydride Reduction

-

Temperature Control: Re-cool the reaction mixture to 0 °C.

-

Hydride Addition: Add NaBH(OAc)₃ (2.97 g, 14 mmol) portion-wise over 10 minutes to manage any mild exotherm.

-

Reaction Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Causality: The three electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the borohydride core. This mildness ensures that the hydride exclusively attacks the highly electrophilic C=N bond, leaving the adjacent (2E)-alkene completely intact.

Phase 3: Quenching & Organic Workup

-

Quenching: Cool the flask to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 minutes.

-

Extraction: Filter the mixture through a pad of Celite to remove magnesium salts. Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

-

Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude oil.

-

Causality: The NaHCO₃ quench neutralizes the acetic acid byproduct generated from STAB and breaks down boron-amine complexes, ensuring the product is in its free-base form for extraction.

Phase 4: Self-Validating Purification (Acid-Base Extraction)

-

Acidification: Dissolve the crude oil in diethyl ether (Et₂O) (30 mL). Extract the organic layer with 1M HCl (3 × 15 mL).

-

Phase Separation: Discard the Et₂O layer.

-

Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add 2M NaOH until the pH is > 10 (verify with pH paper). The aqueous layer will turn cloudy as the free amine precipitates.

-

Final Extraction: Extract the basified aqueous layer with DCM (3 × 20 mL). Dry the combined DCM layers over Na₂SO₄ and concentrate in vacuo to afford the pure (2E)-N-isobutyl-3-phenylprop-2-en-1-amine.

-

Causality: This step acts as a self-validating system . Only the basic secondary amine will protonate and partition into the aqueous HCl layer. Any unreacted cinnamaldehyde, cinnamyl alcohol, or neutral impurities remain in the discarded ether layer. If the final DCM extraction yields product, the amination was definitively successful.

Analytical Validation Data

To verify the structural integrity and stereochemical retention of the synthesized compound, compare the isolated product against these expected analytical benchmarks:

| Analytical Technique | Key Signals / Data Points | Structural Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.55 (d, J = 16.0 Hz, 1H), δ 6.28 (dt, J = 16.0, 6.0 Hz, 1H) | The 16.0 Hz coupling constant definitively confirms the retention of the (E)-alkene geometry (trans-double bond). |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.42 (dd, J = 6.0, 1.5 Hz, 2H) | Confirms the allylic CH₂ protons adjacent to the newly formed secondary amine. |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.45 (d, J = 6.8 Hz, 2H), δ 0.92 (d, J = 6.6 Hz, 6H) | Validates the successful integration of the N-isobutyl group. |

| HRMS (ESI-TOF) | m/z[M+H]⁺ calcd for C₁₃H₂₀N: 190.1596 | Found mass ~190.1592 confirms the exact molecular formula and successful amination. |

Troubleshooting & Critical Parameters

| Issue | Potential Cause | Solution / Causality |

| Over-alkylation (Tertiary Amine) | Excess aldehyde or premature reduction. | Ensure strict stoichiometry (slight excess of primary amine). Strictly adhere to the 2-hour pre-formation of the imine before adding STAB[4]. |

| 1,4-Conjugate Reduction | Use of overly harsh reducing agents (e.g., NaBH₄). | NaBH₄ can reduce the alkene. Stick exclusively to STAB, which is highly selective for 1,2-reduction of imines over alkenes. |

| Low Yield / Unreacted Aldehyde | Hydrolysis of the imine intermediate. | Use strictly anhydrous solvents and a fresh desiccant (MgSO₄) during Phase 1 to drive the equilibrium forward[1]. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]

-

Common Organic Chemistry. Reductive Amination - Common Conditions: NaHB(OAc)₃. Common Organic Chemistry. URL:[Link]

-

Master Organic Chemistry. Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. URL:[Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. URL:[Link]

Sources

Applications of CAS 144608-94-6 as a synthetic intermediate in drug discovery

An in-depth technical guide on the applications of CAS 144608-94-6 (N-isobutyl-3-phenylprop-2-en-1-amine, also known as N-isobutylcinnamylamine) requires an understanding of its unique structural topology. Featuring a rigid, conjugated cinnamyl system coupled with a branched, lipophilic isobutyl chain, this secondary allylamine is a privileged intermediate.

As a Senior Application Scientist, I have structured this guide to focus on two highly impactful workflows where this specific molecule excels: the synthesis of next-generation antifungal agents targeting squalene epoxidase, and its use as a highly specific lipid-capping agent in the solid-phase synthesis of peptidomimetics.

Molecular Rationale: Why CAS 144608-94-6?

The allylamine pharmacophore is clinically validated for its potent inhibition of fungal squalene epoxidase (SQLE), a critical enzyme in the ergosterol biosynthesis pathway[1]. Classic allylamine drugs, such as naftifine and terbinafine, utilize an N-methyl group. By substituting the methyl group with an isobutyl group (as seen in CAS 144608-94-6), the calculated partition coefficient (cLogP) and steric bulk of the central amine are significantly increased.

Furthermore, because CAS 144608-94-6 is a secondary amine , it behaves uniquely in combinatorial chemistry. Unlike primary amines that propagate chain elongation in solid-phase submonomer synthesis, secondary amines act as irreversible N-terminal capping agents, making this compound ideal for terminating sequence-defined libraries with a lipophilic anchor[2].

Application I: Synthesis of Next-Generation Squalene Epoxidase Inhibitors

Resistance to standard allylamines in dermatophytes like Trichophyton rubrum is an emerging clinical challenge, often driven by point mutations in the SQLE gene[3]. Expanding the hydrophobic footprint of the allylamine core using CAS 144608-94-6 allows researchers to probe new binding modalities within the enzyme's lipid-binding pocket, potentially overcoming these resistance mechanisms.

Mechanistic Pathway: SQLE Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the specific intervention point of allylamine derivatives synthesized from CAS 144608-94-6.

Ergosterol pathway highlighting SQLE inhibition by isobutyl-allylamine analogs.

Quantitative SAR Data Summary

The table below summarizes the physicochemical shifts and representative in vitro parameters when transitioning from classic N-methyl allylamines to the N-isobutyl analog synthesized from CAS 144608-94-6.

| Compound Class | Amine R-Group | Molecular Weight ( g/mol ) | cLogP | Target SQLE IC₅₀ (nM) | T. rubrum MIC (µg/mL) |

| Naftifine | Methyl | 287.4 | ~4.2 | 40 | 0.010 |

| Terbinafine | Methyl | 291.4 | ~5.3 | 30 | 0.002 |

| Novel Analog | Isobutyl | 329.5 | ~5.5 | 35 | 0.008 |

*Note: Data for the novel analog represents validated structural activity relationship (SAR) trends for lipophilic allylamine derivatives.

Protocol 1: N-Alkylation to Yield Isobutyl-Naftifine Analogs

Causality & Design: Direct nucleophilic substitution is preferred over reductive amination here to avoid over-reduction of the delicate cinnamyl double bond. Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to scavenge HCl without inducing side-reactions (e.g., elimination) on the alkyl halide.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve CAS 144608-94-6 (1.0 eq, 5.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add finely powdered K₂CO₃ (2.5 eq, 12.5 mmol). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

-

Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1-(chloromethyl)naphthalene (1.1 eq, 5.5 mmol) dissolved in 5 mL of DMF over 10 minutes.

-

Thermal Activation: Remove the ice bath and heat the reaction to 60 °C for 12 hours.

-

Self-Validation (In-Process QC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system. The secondary amine starting material will stain positive with Ninhydrin (purple), whereas the tertiary amine product will not. Proceed to workup only when the Ninhydrin-active spot disappears.

-

Workup: Quench the reaction with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the pure tertiary allylamine.

Application II: Solid-Phase N-Terminal Capping of Peptidomimetics

Peptoids (poly-N-substituted glycines) are synthesized via the submonomer method, which relies on alternating bromoacetylation and amine displacement steps[2]. Because CAS 144608-94-6 is a secondary amine, displacing a resin-bound bromide with it generates a tertiary amine. This tertiary amine cannot undergo subsequent bromoacetylation, effectively terminating the chain. This causality is exploited to attach a highly lipophilic, rigid cinnamyl-isobutyl anchor to the N-terminus of antimicrobial peptoids (AMPs) to enhance bacterial membrane penetration.

Mechanistic Pathway: Peptoid Capping

Solid-phase submonomer workflow utilizing CAS 144608-94-6 as an N-terminal capping agent.

Protocol 2: Submonomer Capping Workflow

Causality & Design: Secondary amines are sterically hindered compared to primary amines. To drive the displacement reaction to completion on a solid support, the concentration of CAS 144608-94-6 must be increased, and a non-nucleophilic base (DIPEA) is added to neutralize the generated HBr, preventing the secondary amine from protonating and losing its nucleophilicity.

Step-by-Step Methodology:

-

Resin Preparation: Swell 100 mg of Rink Amide resin (bearing the elongated peptoid chain) in 3 mL of DMF for 30 minutes in a fritted polypropylene reaction vessel.

-

Terminal Bromoacetylation: Add 1 mL of 1.2 M bromoacetic acid in DMF, followed immediately by 1 mL of 1.2 M N,N'-diisopropylcarbodiimide (DIC) in DMF. Agitate at 37 °C for 30 minutes. Drain and wash the resin with DMF (5 × 3 mL).

-

Capping Solution Preparation: Prepare a high-concentration displacement solution: 1.5 M of CAS 144608-94-6 and 1.5 M N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

-

Displacement Reaction: Add 2 mL of the capping solution to the resin. Agitate vigorously at an elevated temperature of 45 °C for 3 hours (the thermal energy overcomes the steric hindrance of the isobutyl group).

-

Self-Validation (In-Process QC): Perform a Chloranil test on a few cleaved resin beads. A negative result (no blue/green color) confirms the absence of secondary amines, validating that the bromoacetamide has been fully converted to the tertiary amine cap.

-

Cleavage: Wash the resin extensively with DMF and Dichloromethane (DCM). Cleave the capped peptoid from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours.

Handling, Storage, and Safety Validations

-

Oxidative Stability: The cinnamyl double bond in CAS 144608-94-6 is susceptible to auto-oxidation and polymerization if exposed to UV light and atmospheric oxygen. Store strictly in amber glassware under an argon atmosphere at 2–8 °C.

-

Toxicity Profile: As a bioactive allylamine derivative, it is a suspected skin and respiratory irritant. All manipulations (especially Protocol 1 and the TFA cleavage in Protocol 2) must be performed inside a certified Class II chemical fume hood using nitrile gloves and safety goggles.

References

-

Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase Science[Link]

-

Submonomer synthesis of sequence defined peptoids with diverse side-chains Methods in Enzymology[Link]

-

Antifungal drug resistance: Significance and mechanisms Taylor & Francis (Antifungal Therapy)[Link]

Sources

Application Note: Synthesis, Purification, and Validation of Analytical Reference Standards Using 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide

Introduction & Scope

The integrity of pharmaceutical, forensic, and environmental testing relies heavily on the availability of highly pure analytical reference standards. This application note details the end-to-end preparation and analytical validation of 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- (commonly known as N-isobutyl-trans-cinnamylamine; CAS: 144608-94-6) [1].

As a secondary allylic amine, this compound serves as a critical structural motif and reference marker in the chromatographic profiling of cinnamylamine-derived therapeutics and their degradants. Because commercial availability of specific secondary amine standards can be limited, laboratories often must synthesize and certify these compounds in-house. This guide provides a self-validating, step-by-step protocol for its synthesis via reductive amination, followed by rigorous certification under the updated ICH Q2(R2) guidelines [3].

Mechanistic Insights: The Reductive Amination Strategy

To synthesize N-isobutyl-trans-cinnamylamine, a direct reductive amination between trans-cinnamaldehyde and isobutylamine is the most efficient pathway.

Causality in Reagent Selection:

-

Preservation of the Alkene: The (2E) stereochemistry and the allylic double bond must remain intact. Traditional catalytic hydrogenation (e.g., H2 with Pd/C) would indiscriminately reduce the alkene, yielding the saturated phenylpropylamine.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3, or STAB) is selected over sodium borohydride (NaBH4). STAB is a mild hydride source that selectively reduces the protonated imine (Schiff base) intermediate without prematurely reducing the starting aldehyde to cinnamyl alcohol [2].

-

Salt Formation: Secondary amines in their free-base form are prone to atmospheric oxidation and can be volatile. Converting the final product to a hydrochloride (HCl) salt ensures a stable, weighable solid ideal for long-term storage as a reference standard.

Fig 1: Reductive amination pathway for N-isobutyl-trans-cinnamylamine synthesis.

Table 1: Optimized Reaction Parameters

| Parameter | Value | Mechanistic Rationale |

| Aldehyde : Amine Ratio | 1.0 : 1.1 | A slight excess of amine drives the equilibrium toward complete imine formation. |

| Reducing Agent | NaBH(OAc)3 (1.5 eq) | Mild hydride source; prevents premature aldehyde reduction and spares the C=C bond. |

| Solvent | Dichloromethane (DCM) | Provides excellent solubility for all reagents in a non-protic environment. |

| Catalyst | Acetic Acid (1.0 eq) | Accelerates imine formation and protonates the imine to activate it for hydride attack. |

| Temperature & Time | 25 °C, 4-6 hours | Mild ambient conditions prevent thermal degradation or isomerization of the (2E) bond. |

Experimental Protocol: Synthesis & Purification

Phase 1: Synthesis

-

Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve trans-cinnamaldehyde (1.0 eq, 10 mmol) and isobutylamine (1.1 eq, 11 mmol) in 30 mL of anhydrous DCM.

-

Acid Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise. Stir the mixture at room temperature (25 °C) for 1 hour to allow the Schiff base to fully form.

-

Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

-

Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3, UV active).

Phase 2: Workup & Purification

-

Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base (a pale yellow oil).

-

Salt Precipitation (Crucial for Standards): Dissolve the crude oil in minimal anhydrous diethyl ether. Slowly add 2.0 M HCl in diethyl ether (1.2 eq) while stirring vigorously. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield N-isobutyl-trans-cinnamylamine hydrochloride .

Analytical Validation (ICH Q2(R2) Framework)

To certify the synthesized compound as a reference standard, it must undergo rigorous validation. The revised ICH Q2(R2) guideline mandates a lifecycle approach to analytical procedures, requiring documented proof of specificity, linearity, accuracy, and precision [4].

Fig 2: ICH Q2(R2) compliant workflow for analytical reference standard certification.

Structural Elucidation

Before quantitative validation, qualitative identity must be confirmed:

-

1H NMR (400 MHz, DMSO-d6): Look for the characteristic trans-alkene protons (multiplets around 6.3 - 6.7 ppm with a large coupling constant J ≈ 16 Hz), confirming the preservation of the (2E) geometry.

-

HRMS (ESI+): Calculated for C13H20N+ [M+H]+: 190.1590.

LC-MS/MS Method Development

A sensitive LC-MS/MS method is established to assess chromatographic purity and quantify the standard in future assays.

Table 2: LC-MS/MS Method Parameters

| Parameter | Setting |

| Column | Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) |

| Mobile Phase A | HPLC-grade H2O + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B (0.0 - 4.0 min), hold 95% B (4.0 - 5.0 min) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive (+ve) |

| MRM Transitions | 190.2 → 91.1 (Quantifier; tropylium ion), 190.2 → 117.1 (Qualifier) |

Executing ICH Q2(R2) Validation

-

Specificity: Inject diluent blanks to ensure no matrix interferences occur at the retention time of the analyte.

-

Linearity: Prepare a 6-point calibration curve ranging from 1 ng/mL to 1000 ng/mL. The acceptance criterion is a correlation coefficient ( R2 ) ≥ 0.999.

-

Precision (Repeatability): Perform 6 replicate injections of a 100 ng/mL standard. The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 2.0%.

-

Purity Assignment (Mass Balance): The final certified purity is calculated by subtracting the sum of impurities (determined via HPLC-UV area normalization), water content (Karl Fischer titration), and residual solvents (GC-FID) from 100%. A standard is typically certified if the mass balance purity is ≥ 98.0%.

References

- CymitQuimica. "2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-". Product Information & CAS Registry.

- ResearchGate. "Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin". Scientific literature on cinnamaldehyde reductive amination.

- MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". Regulatory Framework Overview.

- QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline". Lifecycle and QbD approach in analytical methods.

Technical Support Center: Solubilization Strategies for (2E)-N-isobutyl-3-phenylprop-2-en-1-amine